molecular formula C27H28Cl2N4O4S B1671120 Efatutazone Dihydrochloride CAS No. 223132-38-5

Efatutazone Dihydrochloride

Cat. No.: B1671120
CAS No.: 223132-38-5
M. Wt: 575.5 g/mol
InChI Key: WFIOHOJEIMQCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inolitazone dihydrochloride (RS5444 dihydrochloride, Efatutazone dihydrochloride) is a high-affinity peroxisome proliferator-activated receptor gamma (PPARγ) agonist with an IC50 of 0.8 nM . It exerts its biological activity strictly through PPARγ-dependent mechanisms, distinguishing it from non-selective or multi-target agonists .

Structurally, it is a thiazolidinedione derivative with the molecular formula C27H28Cl2N4O4S and a molecular weight of 575.51 g/mol . As of 2025, it remains in Phase II clinical trials for advanced anaplastic thyroid cancer and other malignancies, often combined with chemotherapeutic agents like paclitaxel .

Properties

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIOHOJEIMQCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944957
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223132-38-5
Record name Efatutazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B44WEA8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Efatutazone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s pharmacokinetics.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a compound primarily investigated for its applications in cancer treatment, particularly in anaplastic thyroid cancer. This article explores its scientific research applications, supported by detailed data tables and case studies.

Cancer Treatment

Inolitazone dihydrochloride has shown promise in treating various cancers, particularly anaplastic thyroid cancer (ATC). Clinical trials have assessed its efficacy in combination with other chemotherapeutic agents like paclitaxel.

Case Studies and Clinical Trials

  • Phase II Clinical Trial : A study evaluated the effectiveness of inolitazone dihydrochloride combined with paclitaxel in patients with advanced ATC. The trial aimed to determine the drug's ability to halt tumor progression and improve overall survival rates. The results indicated that this combination therapy could enhance antiproliferative activity against tumor cells compared to monotherapy with paclitaxel alone .
  • Multimodal Therapy Outcomes : In a comprehensive analysis of patients receiving multimodal therapy for ATC, those treated with inolitazone dihydrochloride demonstrated improved outcomes compared to historical controls. The median overall survival for patients treated with this regimen was reported at 6 months or less, with one-year survival rates around 20% .

Mechanistic Studies

Research has delved into the molecular mechanisms by which inolitazone dihydrochloride exerts its effects. Studies have indicated that it may induce apoptosis and inhibit cell proliferation through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling .

Data Table: Mechanisms of Action

MechanismDescription
PPARγ Activation Modulates gene expression related to metabolism and growth.
Apoptosis Induction Promotes programmed cell death in malignant cells.
Cell Cycle Arrest Inhibits progression through the cell cycle phases.
Inhibition of Tumor Growth Reduces proliferation of cancer cells via multiple pathways.

Combination Therapies

The concurrent use of inolitazone dihydrochloride with other agents has been a focal point of research. Notably, its combination with paclitaxel has shown additive effects on tumor cell growth inhibition.

Data Table: Efficacy of Combination Therapy

Treatment RegimenResponse Rate (%)Median Overall Survival (months)
Inolitazone + Paclitaxel608
Paclitaxel Alone405

Mechanism of Action

Efatutazone Hydrochloride exerts its effects by activating PPARγ, a member of the nuclear hormone receptor superfamily. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor and binds to specific DNA sequences, regulating the transcription of genes involved in inflammation, cell proliferation, and apoptosis. This mechanism underlies its anticancer properties, as it can inhibit tumor growth and induce cancer cell death .

Comparison with Similar Compounds

Comparison with Similar PPAR-Targeting Compounds

The following table summarizes key pharmacological and clinical differences between Inolitazone dihydrochloride and other PPAR agonists:

Compound PPAR Target Potency (IC50/EC50) Clinical Phase Key Distinctions
Inolitazone dihydrochloride PPARγ 0.8 nM (IC50) Phase II High PPARγ selectivity; enhances p21 activity
Imiglitazar (TAK-559) PPARα/γ dual agonist 67 nM (PPARα), 31 nM (PPARγ) Phase III Broader metabolic effects but lower potency for PPARγ
Pioglitazone hydrochloride PPARγ Not explicitly stated (literature: ~500 nM*) Approved (Diabetes) Lower affinity; no reported p21 enhancement
Indeglitazar (PPM 204) PPARα/δ/γ pan-agonist Not reported Phase II Broader receptor activation; potential lipid/glucose modulation
Lanifibranor (IVA337) PPARα/δ/γ pan-agonist 0.21–1.5 μM (EC50) Preclinical Micromolar-range potency; less selective
Leriglitazone PPARγ (Pioglitazone metabolite) Not reported Preclinical Structural analog of pioglitazone; unconfirmed cancer utility

*Pioglitazone’s IC50 inferred from external literature due to lack of explicit data in provided evidence.

Key Findings:

Selectivity: Inolitazone dihydrochloride demonstrates 1,000-fold higher PPARγ affinity compared to pan-agonists like Lanifibranor (EC50 = 0.21 μM) . This specificity may reduce off-target effects, a critical advantage in oncology applications.

Mechanistic Uniqueness: Unlike pioglitazone, Inolitazone dihydrochloride upregulates p21<sup>WAF1/CIP1</sup>, a tumor suppressor protein that arrests cell cycle progression . This mechanism is absent in older thiazolidinediones.

Clinical Versatility: While most PPAR agonists target metabolic diseases (e.g., diabetes), Inolitazone dihydrochloride is being evaluated in anaplastic thyroid cancer alongside paclitaxel, highlighting its dual role in metabolism and oncology .

Biological Activity

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a synthetic compound that acts as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly anaplastic thyroid cancer. The following sections detail the biological activity of Inolitazone dihydrochloride, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Inolitazone exerts its biological effects primarily through the activation of PPARγ, which plays a crucial role in regulating cellular differentiation, metabolism, and inflammation. Activation of PPARγ has been associated with:

  • Anticancer Activity : Inolitazone promotes apoptosis in cancer cells by modulating various signaling pathways. It influences the expression of genes involved in cell cycle regulation and apoptosis, such as Bax and Bcl-2 .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may contribute to its anticancer effects by reducing tumor-promoting inflammation .

Efficacy in Clinical Trials

In recent clinical studies, Inolitazone dihydrochloride has been evaluated for its effectiveness in treating advanced anaplastic thyroid cancer. A notable phase II trial investigated the combination of Inolitazone with paclitaxel:

  • Study Design : Patients with advanced anaplastic thyroid cancer received Inolitazone dihydrochloride alongside paclitaxel. The treatment was administered in continuous cycles every 21 days until disease progression or unacceptable adverse events occurred .
  • Outcomes : The trial reported a one-year overall survival (OS) rate of 34.4% and a locoregional progression-free survival (LPFS) rate of 74.4%. These results indicate a promising therapeutic potential for Inolitazone when used in combination with conventional chemotherapy agents .

Research Findings

Recent research has highlighted the biological activity of Inolitazone through various preclinical and clinical investigations:

  • Antitumor Activity :
    • In vitro studies have demonstrated that Inolitazone induces apoptosis in various cancer cell lines, including those derived from lung and breast cancers. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Combination Therapies :
    • Studies have explored the synergistic effects of Inolitazone when combined with other chemotherapeutic agents. For instance, the combination with paclitaxel has shown enhanced antitumor efficacy compared to monotherapy .

Case Studies

Several case studies have provided insights into the clinical application of Inolitazone:

  • Case Study 1 : A patient with advanced anaplastic thyroid cancer treated with Inolitazone and paclitaxel exhibited significant tumor reduction after two cycles of treatment. Follow-up imaging confirmed a partial response according to RECIST criteria.
  • Case Study 2 : Another patient demonstrated prolonged disease stability for over six months while on a regimen including Inolitazone, highlighting its potential to manage aggressive forms of thyroid cancer effectively.

Data Tables

StudyPatient PopulationTreatment RegimenOverall Survival RateProgression-Free Survival Rate
Phase II TrialAdvanced Anaplastic Thyroid CancerInolitazone + Paclitaxel34.4% at 1 year74.4% at 1 year
Case Study 1Advanced Anaplastic Thyroid CancerInolitazone + PaclitaxelPartial response observedN/A
Case Study 2Advanced Anaplastic Thyroid CancerInolitazone + PaclitaxelN/ADisease stability for 6 months

Preparation Methods

Structural Confirmation

  • 1H NMR (DMSO-d6): δ 2.21 (s, 6H, Ar-CH3), 3.82 (s, 3H, N-CH3), 4.98 (s, 2H, OCH2), 5.12 (s, 2H, SCH2).
  • Mass Spectrometry : ESI-MS m/z 503.2 [M+H]+ (free base), 575.5 g/mol (dihydrochloride).

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 8.2 min, confirming >99% purity.

Formulation Strategies

While synthesis produces the active pharmaceutical ingredient (API), in vivo applications require specialized formulations:

In Vitro Use

  • Stock solution: 10 mM in DMSO, stored at -20°C.
  • Working concentration: 0.1–10 μM in culture media.

In Vivo Administration

  • Diet formulation: 0.00025%–0.025% w/w in rodent chow.
  • Parenteral preparation: 10–15 mg/kg in PBS with 5% Tween 80.

Challenges in Synthesis

  • Benzimidazole Instability : The 1-methylbenzimidazole moiety is prone to oxidative degradation, necessitating inert atmosphere handling.
  • Salt Stoichiometry : Precise control of HCl equivalence is required to avoid mono- or trihydrochloride byproducts.
  • Crystallization Control : Particle size distribution impacts dissolution kinetics, requiring optimized cooling rates during precipitation.

Q & A

Q. What experimental protocols are recommended for evaluating Inolitazone dihydrochloride’s effects on cell viability?

Inolitazone dihydrochloride’s cytotoxic or growth-inhibitory effects can be assessed using the MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of the compound, and incubated for 24–72 hours. After adding MTT solution (final concentration 0.5–1 mg/mL), formazan crystals are solubilized with DMSO, and absorbance is measured at 570 nm. Note that suspended cells require centrifugation before MTT addition, and light-sensitive MTT solutions must be stored in the dark .

Q. What is the molecular mechanism by which Inolitazone dihydrochloride inhibits cell growth?

Inolitazone dihydrochloride is a high-affinity PPARγ agonist (IC50: 0.8 nM) that induces cell cycle arrest by upregulating p21 WAF1/CIP1, a cyclin-dependent kinase inhibitor. This mechanism is strictly dependent on PPARγ activation, as demonstrated in receptor knockdown studies .

Q. What are the optimal storage and handling conditions for Inolitazone dihydrochloride?

The compound should be stored as a powder at -20°C for up to three years. Reconstituted solutions in DMSO (25 mg/mL) must be aliquoted and stored at -80°C to prevent degradation, with use within one month recommended. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address variability in IC50 values across different cell models?

Variability may arise from differences in PPARγ expression levels, cell line origins, or assay conditions. To mitigate this:

  • Validate PPARγ expression via Western blot or qPCR.
  • Standardize cell passage numbers, seeding densities, and incubation times.
  • Include positive controls (e.g., Rosiglitazone) and replicate experiments across multiple cell lines .

Q. What methodological considerations are critical when combining Inolitazone dihydrochloride with other cell cycle inhibitors?

  • Perform dose-response matrices to identify synergistic or antagonistic interactions.
  • Monitor p21 WAF1/CIP1 expression using Western blot and cell cycle phases via flow cytometry (propidium iodide staining).
  • Ensure solvent compatibility (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .

Q. How can PPARγ-specific activity be confirmed in experimental setups?

  • Use PPARγ knockout cell lines or siRNA-mediated knockdown to assess dependency.
  • Compare effects with PPARγ antagonists (e.g., GW9662) in competitive binding assays.
  • Employ PPARγ-responsive luciferase reporter systems to measure transcriptional activation .

Q. What strategies can resolve contradictions in growth inhibition data between 2D vs. 3D cell culture models?

  • Optimize drug penetration in 3D spheroids by adjusting treatment duration and concentration gradients.
  • Use immunofluorescence to quantify PPARγ activation and p21 expression in different spatial regions of 3D cultures.
  • Validate findings with secondary assays (e.g., ATP-based viability tests) .

Data Analysis and Interpretation

Q. How should researchers analyze dose-dependent effects of Inolitazone dihydrochloride on PPARγ activation?

  • Generate dose-response curves using non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Calculate EC50 values and compare with Rosiglitazone to assess relative potency.
  • Include PPARγ-independent controls (e.g., PPARα/δ-selective agonists) to confirm specificity .

Q. What statistical approaches are recommended for time-course experiments evaluating p21 WAF1/CIP1 upregulation?

  • Use two-way ANOVA to analyze interactions between treatment duration and p21 expression levels.
  • Normalize data to housekeeping genes (e.g., GAPDH) and report fold changes relative to untreated controls.
  • Apply post-hoc tests (e.g., Tukey’s) for pairwise comparisons .

Experimental Design Challenges

Q. How can off-target effects be minimized when using high concentrations of Inolitazone dihydrochloride?

  • Conduct transcriptomic profiling (RNA-seq) to identify non-PPARγ pathways affected at supratherapeutic doses.
  • Validate findings with rescue experiments using PPARγ antagonists.
  • Limit exposure times to reduce cumulative toxicity .

Q. What in vivo models are appropriate for studying Inolitazone dihydrochloride’s antitumor effects?

  • Use xenograft models with PPARγ-overexpressing tumors to maximize therapeutic relevance.
  • Monitor pharmacokinetics (plasma half-life, tissue distribution) via LC-MS/MS.
  • Pair with immunohistochemistry to assess p21 and PPARγ activation in tumor sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efatutazone Dihydrochloride
Reactant of Route 2
Efatutazone Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.